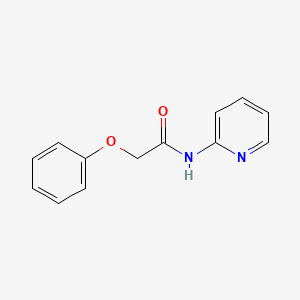

2-phenoxy-N-(2-pyridinyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

296266-16-5 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-phenoxy-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)10-17-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |

InChI Key |

DADANRVMAVMSFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

The Phenoxyacetamide Scaffold: a Privileged Structure in Medicinal Chemistry

The phenoxyacetamide scaffold is a recurring and highly valued structural framework in the field of medicinal chemistry and drug discovery. nih.gov Its prevalence stems from the combination of a phenoxy group and an acetamide (B32628) linker, which imparts a unique set of physicochemical properties that are conducive to biological interactions. Phenoxy acids and their derivatives are associated with a wide array of biological activities. nih.gov The terminal phenoxy group, in particular, is a key pharmacophore component in numerous drugs and is considered a privileged moiety due to its crucial role in biological activity. nih.gov

Research has demonstrated that derivatives built upon the phenoxyacetamide scaffold exhibit a broad spectrum of pharmacological effects. These activities are often fine-tuned by the nature and position of substituents on the phenoxy ring. For instance, the introduction of halogen-containing groups has been shown to enhance anti-inflammatory functions, while derivatives with a nitro group have displayed analgesic and anti-cancer properties. nih.gov The versatility of this scaffold has led to its exploration in developing agents for a variety of therapeutic areas.

Table 1: Reported Biological Activities of Phenoxyacetamide Derivatives

| Biological Activity | Research Findings | Citations |

| Anti-inflammatory | Phenoxyacetamide derivatives have been synthesized and evaluated for anti-inflammatory activity, with some showing significant effects. nih.govresearchgate.net Halogenated derivatives, in particular, showed enhanced activity. nih.gov | nih.govresearchgate.net |

| Analgesic | Certain derivatives, especially those carrying a nitro group, have demonstrated notable analgesic properties. nih.govresearchgate.net | nih.govresearchgate.net |

| Anticancer | The scaffold is a component of compounds tested for cytotoxic activity against various human cancer cell lines. nih.govmdpi.com One study highlighted a derivative that was particularly effective against the Huh7 hepatocellular carcinoma cell line. mdpi.com | nih.govmdpi.com |

| Antimicrobial | Compounds featuring the phenoxy-N-arylacetamide scaffold have shown antimicrobial activity. researchgate.net | researchgate.net |

| Antiviral | The scaffold has been incorporated into molecules investigated for antiviral properties. researchgate.net | researchgate.net |

| Antioxidant | Some phenoxyacetamide derivatives have been found to possess antioxidant activity, suggesting a capacity to protect biological systems from oxidative damage. mdpi.com | mdpi.com |

| Antidiabetic | The scaffold is present in compounds that have been explored as agonists for the free fatty acid receptor 1 (FFAR1), a target for type 2 diabetes treatment. researchgate.net | researchgate.net |

| Neurological | Phenoxy derivatives have been designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.gov | nih.gov |

The synthesis of phenoxyacetamide derivatives is often straightforward. A common method involves the reaction of a substituted phenol (B47542) with chloroacetic acid in the presence of a base to form a phenoxyacetic acid intermediate. nih.gov This intermediate can then be coupled with an appropriate amine to yield the final acetamide derivative. nih.govnih.gov

The 2 Pyridinyl Moiety: a Key Player in Bioactive Compounds

The pyridine (B92270) ring is one of the most important heterocyclic motifs in the synthesis of biologically active compounds. researchgate.net When incorporated into a larger molecule as a 2-pyridinyl or 2-pyridone moiety, it can significantly influence the compound's pharmacological profile. nih.govrsc.org The 2-pyridone structure is considered a privileged scaffold in medicinal chemistry due to its structural features and broad range of biological activities. nih.govrsc.org

One of the key features of the 2-pyridinyl group is its ability to act as a bioisostere for other chemical groups like phenyl, amide, or phenol (B47542), allowing it to mimic their interactions within biological systems. nih.govrsc.org Furthermore, it can function as both a hydrogen bond donor and acceptor, which is critical for binding to biological targets such as enzymes and receptors. nih.govrsc.org The inclusion of a pyridine moiety can also improve key drug-like properties, including metabolic stability, water solubility, and lipophilicity. nih.govrsc.org

The significance of the 2-pyridinyl group is evident in the wide range of biological activities observed in compounds that contain it. For example, various 2-pyridinyl quinolines have demonstrated antifungal properties against clinically important fungi like Candida albicans and Cryptococcus neoformans. nih.gov In the context of cancer research, introducing pyridine moieties to a benzoyl-phenoxy-acetamide (BPA) scaffold was found to improve water solubility and predicted central nervous system penetration, with some derivatives showing potent anti-glioblastoma activity. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Phenoxy N 2 Pyridinyl Acetamide

Quantum Chemical Calculations

There is a notable absence of specific research detailing the quantum chemical properties of 2-phenoxy-N-(2-pyridinyl)acetamide. Consequently, no data is available for the following analytical subsections.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published studies were found that specifically applied Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for understanding the electrophilic and nucleophilic sites of a molecule, have not been generated and published for this compound.

Mulliken Charge Distribution Analysis

A detailed Mulliken charge distribution analysis, which provides insight into the partial atomic charges within the molecule, is not available in the current body of scientific literature for this compound.

Molecular Docking Simulations with Biological Macromolecules

While molecular docking is a common technique used to study phenoxy acetamide (B32628) derivatives, specific simulations involving this compound are not documented.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

There are no specific reports on molecular docking simulations to predict the interaction of this compound with any biological macromolecules or to analyze its potential binding modes.

Binding Energy and Affinity Prediction

The prediction of binding energy and affinity is a cornerstone of computational drug design, offering insights into the strength of the interaction between a ligand, such as this compound, and its target receptor. A variety of computational methods are employed for this purpose, ranging from rapid scoring functions to more rigorous but computationally intensive techniques like free energy perturbation. nih.govcolumbia.edu These methods aim to estimate the binding free energy (ΔG_bind), a key determinant of a ligand's potency.

The binding process in an aqueous solution is governed by the free energy change, which can be expressed as: ΔG_bind = G_complex - (G_receptor + G_ligand)

This energy is influenced by a multitude of factors including enthalpic contributions from hydrogen bonds and van der Waals interactions, as well as entropic contributions related to conformational changes and the displacement of water molecules. quora.comrsc.org

Computational approaches to predict binding energy can be broadly categorized into:

Force-Field Based Scoring Functions: These methods use classical mechanics to estimate the interaction energy between the ligand and the protein. They are computationally efficient and widely used in virtual screening. nih.gov

Knowledge-Based Scoring Functions: These derive statistical potentials from known protein-ligand complexes to predict binding affinity. nih.gov

Empirical Scoring Functions: These use a combination of terms that are fitted to experimental binding data. nih.gov

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) provide more accurate estimations by considering solvent effects and entropic contributions, albeit at a higher computational cost. nih.govacs.org

For this compound, a hypothetical binding energy calculation against a putative kinase target might yield the following illustrative data:

| Computational Method | Predicted Binding Energy (kcal/mol) | Key Contributing Interactions |

| Docking Score (Empirical) | -8.5 | Hydrogen bond with hinge region, pi-stacking with aromatic residue |

| MM/PBSA | -25.3 | Favorable electrostatic and van der Waals energies |

| Free Energy Perturbation | -10.2 ± 0.5 | Includes entropic penalties and detailed solvent effects |

This table is for illustrative purposes and the values are not derived from actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecular systems over time. iaanalysis.commdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational landscape of this compound and the dynamics of its interaction with a biological target. nih.govnumberanalytics.com

A typical MD simulation protocol involves:

System Setup: The protein-ligand complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions. numberanalytics.com

Minimization and Equilibration: The system is minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to sample the conformational space of the complex. nih.gov

Analysis of the MD trajectory can provide insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the binding pose can be assessed.

Interaction Dynamics: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, can be tracked throughout the simulation to understand their contribution to binding stability. iaanalysis.com

Flexibility and Conformational Changes: MD simulations can reveal the flexibility of different parts of the ligand and the protein, highlighting any induced-fit conformational changes upon binding. nih.gov

For this compound, an MD simulation might reveal fluctuations in the dihedral angles of its rotatable bonds, indicating its conformational flexibility within the binding site.

Computational Prediction of Molecular Properties Relevant to Biological Interaction

The number of rotatable bonds in a molecule is a critical parameter influencing its conformational flexibility and, consequently, its pharmacokinetic and pharmacodynamic properties. biotechinformers.comnumberanalytics.comnumberanalytics.com Molecules with excessive flexibility may have a high entropic penalty upon binding, while those that are too rigid may not be able to adopt the optimal conformation for interaction. biotechinformers.com

This compound possesses several rotatable bonds:

The bond connecting the phenoxy group to the acetamide moiety.

The bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

The bond between the amide nitrogen and the pyridine (B92270) ring.

Computational tools can be used to analyze the conformational space accessible to the molecule by rotating these bonds. numberanalytics.com A large-scale study of drug-like molecules found that a majority bind with strain energies lower than 5 kcal/mol, but higher energies can be tolerated, especially with increased flexibility. nih.govresearchgate.net For orally administered drugs, a lower number of rotatable bonds (typically ≤ 10) is often associated with better bioavailability. nih.gov

| Property | Value for this compound | Significance |

| Number of Rotatable Bonds | 4 | Moderate flexibility, allowing for conformational adaptation without a large entropic penalty. |

| Conformational Energy Range | 0 - 7 kcal/mol | The molecule can access various conformations with a relatively low energy cost. |

This table is for illustrative purposes and the values are based on the structure of the compound.

The solvent-accessible surface area (SASA) and lipophilicity are crucial molecular properties that govern a molecule's solubility, permeability, and interactions with biological macromolecules. wikipedia.orgyoutube.comcomputabio.com

Solvent-Accessible Surface Area (SASA): SASA is the surface area of a molecule that is accessible to a solvent. wikipedia.org It is often calculated using the "rolling ball" algorithm. wikipedia.orgcompchems.com Changes in SASA upon binding can indicate the extent of the interaction interface. For instance, a decrease in the polar SASA upon binding suggests the formation of favorable interactions within a hydrophobic pocket.

Lipophilicity: This property is commonly quantified by the logarithm of the partition coefficient between octanol (B41247) and water (logP). acs.orgnih.gov LogP is a key determinant of a drug's ability to cross cell membranes. Computational methods for predicting logP are widely used in drug discovery. chemaxon.comresearchgate.netnih.gov

| Property | Predicted Value for this compound | Method |

| Total SASA | ~350 Ų | Rolling ball algorithm |

| Polar SASA | ~90 Ų | Rolling ball algorithm |

| clogP | 2.5 | Atom-based or fragment-based methods |

This table contains illustrative values based on general computational models.

The nucleophilicity of the amine groups in a molecule is a key factor in its chemical reactivity and potential for covalent interactions. rsc.orgrsc.org Computational chemistry offers several approaches to predict nucleophilicity.

Quantum Chemical Calculations: Methods based on Density Functional Theory (DFT) can be used to calculate various descriptors of nucleophilicity. researchgate.netpku.edu.cndiva-portal.org These include:

HOMO Energy: The energy of the Highest Occupied Molecular Orbital can be an indicator of electron-donating ability.

Fukui Functions: These describe the change in electron density when an electron is added to the system, highlighting nucleophilic sites.

Nucleophilicity Index (N): This is a global reactivity index that quantifies the nucleophilic power of a molecule. acs.orgnih.govacs.org

For this compound, the pyridine nitrogen and the amide nitrogen are the primary sites of interest. Quantum chemical calculations can predict their relative nucleophilicity.

Machine Learning Models: More recently, machine learning models trained on large datasets of experimental reactivity data have emerged as a rapid and accurate way to predict nucleophilicity. acs.orgbohrium.com

| Nitrogen Atom | Predicted Nucleophilicity Index (N) | Computational Method |

| Pyridine Nitrogen | 3.2 | DFT (B3LYP/6-31G) |

| Amide Nitrogen | 1.5 | DFT (B3LYP/6-31G) |

This table presents hypothetical data for illustrative purposes. The higher predicted nucleophilicity of the pyridine nitrogen is expected due to the electron-withdrawing nature of the adjacent carbonyl group on the amide nitrogen.

Structure Activity Relationship Sar Investigations of 2 Phenoxy N 2 Pyridinyl Acetamide Analogs

Influence of Phenoxy Ring Substitution on Molecular Interactions and Biological Potential

Substitutions on the phenoxy ring of 2-phenoxy-N-(pyridinyl)acetamide analogs have been shown to significantly modulate their biological activity. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on a variety of phenoxy acetamide (B32628) derivatives has revealed that the introduction of different functional groups can steer the compound's activity towards various therapeutic areas. For instance, the presence of halogen-containing substituents on the phenoxy ring has been found to enhance anti-inflammatory functions, while derivatives carrying a nitro group have exhibited promising anti-cancer, anti-inflammatory, and analgesic activities. researchgate.net Furthermore, chloro-substituted (4-benzoyl-phenoxy)-acetic acid analogs have demonstrated good antioxidant properties. researchgate.net

In a more targeted study on a closely related series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, a systematic exploration of phenoxy ring substitutions provided detailed SAR insights. The study revealed that the potency of these inhibitors was sensitive to the substitution pattern. For example, chloro substitution at the 2- and 4-positions of the phenoxy ring led to a significant improvement in potency. Similarly, cyano groups at the 2- and 4-positions were also well-tolerated and resulted in enhanced activity. In contrast, methyl and methoxy (B1213986) analogs did not show improved potency over the unsubstituted hit compound. These findings underscore the importance of both the electronic nature and the position of the substituent on the phenoxy ring for optimal biological activity.

Table 1: Influence of Phenoxy Ring Substitution on SLACK Channel Inhibition

| Compound | Substitution on Phenoxy Ring | IC50 (µM) |

|---|---|---|

| 10 | 2-Fluoro | 4.7 |

| 15 | None | 6.8 |

| 16 | 3-Fluoro | 6.1 |

| 17 | 4-Fluoro | 5.4 |

| 18 | 2-Chloro | 2.5 |

| 20 | 4-Chloro | 2.8 |

| 21 | 2-Methyl | 7.9 |

| 22 | 3-Methyl | >10 |

| 23 | 4-Methyl | 8.3 |

| 27 | 2-Methoxy | 7.5 |

| 28 | 3-Methoxy | >10 |

| 29 | 4-Methoxy | 9.1 |

| 33 | 2-Cyano | 3.2 |

| 35 | 4-Cyano | 3.5 |

Data sourced from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels.

Impact of Pyridinyl Ring Modifications on Activity Profiles

Modifications to the pyridinyl ring of the 2-phenoxy-N-(2-pyridinyl)acetamide scaffold play a critical role in defining the activity profile and pharmacological properties of the analogs. The introduction of the pyridine (B92270) moiety itself has been shown to improve the chemo-pharmacological properties of benzoyl-phenoxy-acetamide derivatives, leading to enhanced water solubility and central nervous system (CNS) penetration, which are desirable for treating brain tumors like glioblastoma. nih.govnih.gov

The position of the nitrogen atom within the pyridine ring and the nature of substituents on the ring can have a profound effect on biological activity. For instance, in the development of anti-glioblastoma agents, the strategic placement of the pyridine moiety in relation to the rest of the scaffold was found to significantly increase the anti-glioblastoma potency, with some analogs achieving IC50 values in the low micromolar range. nih.govnih.gov Furthermore, the chirality of substituents attached to the pyridine ring can also influence cytotoxicity, with one stereoisomer sometimes exhibiting significantly higher activity than the other. nih.gov

Interestingly, in a study of SLACK channel inhibitors, replacing a pyrimidine (B1678525) core with a pyridine analog resulted in a roughly two-fold loss of activity. However, this loss of potency could be substantially recovered by the introduction of a cyano group onto the pyridine ring. This highlights the subtle electronic and steric requirements of the target's binding site. The broader field of medicinal chemistry has also recognized the value of incorporating a pyridine ring into various scaffolds, such as phenothiazines, to develop promising anticancer agents.

Table 2: Anti-Glioblastoma Activity of Pyridine-Containing Benzoyl-Phenoxy-Acetamide Analogs

| Compound | Modification on Pyridine Moiety | Glioblastoma IC50 (µM) |

|---|---|---|

| HR67 | 3-pyridinyl | 0.59 |

| HR68 | 3-pyridinyl with specific modifications | 1.17 |

| HR73 | Methylene-pyridinyl derivative | 3.24 |

| HR76 | Methylene-pyridinyl derivative | 2.87 |

Data sourced from a study on pyridine variants of benzoyl-phenoxy-acetamide for glioblastoma. nih.gov

Role of the Acetamide Linker in Structural Conformation and Target Engagement

The amide bond within the acetamide linker can participate in key hydrogen bonding interactions with target proteins, serving as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often critical for anchoring the molecule in the binding pocket and ensuring proper orientation for activity.

The importance of the acetamide linker has been demonstrated in SAR studies of related scaffolds. For example, in a series of SLACK potassium channel inhibitors, the replacement of the acetamide linker with a urea (B33335) analog resulted in a significantly weaker inhibitor. This finding strongly suggests that the specific stereoelectronic properties of the acetamide group are vital for potent biological activity in this class of compounds.

Identification of Key Pharmacophoric Elements within the Scaffold

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For the this compound scaffold, a general pharmacophore model can be derived from the accumulated SAR data. This model is crucial for the virtual screening of compound libraries and for the design of new, more potent analogs. nucmedcor.com

The key pharmacophoric elements of the this compound scaffold can be summarized as follows:

An Aromatic/Lipophilic Region: Provided by the phenoxy ring. Substitutions on this ring can modulate potency, indicating its interaction with a specific pocket on the target protein.

A Hydrogen Bond Acceptor: The ether oxygen of the phenoxy group can form a crucial hydrogen bond with the target.

A Hydrogen Bond Donor and Acceptor Group: The acetamide linker, with its N-H and C=O groups, provides essential hydrogen bonding capabilities.

A Heteroaromatic Ring: The N-pyridinyl moiety serves as another aromatic region and the pyridine nitrogen can act as a hydrogen bond acceptor or participate in other electronic interactions.

The spatial arrangement of these features is critical for biological activity. Computational pharmacophore modeling can be employed to define the precise 3D arrangement of these elements, creating a query that can be used to identify novel molecules with the desired biological effect. nucmedcor.com

Molecular Hybridization as a Strategy for SAR Exploration

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with enhanced activity or a modified biological profile. This approach has been successfully applied to the 2-phenoxy-N-(pyridinyl)acetamide scaffold and its analogs to explore new areas of chemical space and discover novel biological activities.

For instance, a structure-based molecular hybridization approach was used to design novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as potential anti-HIV-1 agents. nih.gov By combining structural features of known non-nucleoside reverse transcriptase inhibitors, researchers were able to develop new compounds with moderate inhibitory activity against the HIV-1 virus. nih.gov

Preclinical Mechanistic Investigations of 2 Phenoxy N 2 Pyridinyl Acetamide at the Molecular and Cellular Levels

In Vitro Interactions with Specific Molecular Targets

The in vitro interactions of 2-phenoxy-N-(2-pyridinyl)acetamide and its derivatives have been a subject of interest in medicinal chemistry to understand their potential therapeutic activities. These investigations primarily focus on enzyme inhibition and receptor binding affinities.

Enzyme Inhibition Studies

The inhibitory potential of the broader class of phenoxyacetamide derivatives has been evaluated against several enzymes. While direct studies on this compound are limited, research on related compounds provides valuable insights.

Cyclooxygenase-II (COX-2): The cyclooxygenase (COX) enzymes are key in the production of prostaglandins, which are mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Phenoxy acetamide (B32628) derivatives have been explored as potential COX-2 inhibitors. galaxypub.co For instance, certain substituted phenoxy acetamide derivatives have been synthesized and evaluated for their anti-inflammatory properties, which are often linked to COX enzyme inhibition. researchgate.net Piroxicam, which contains a secondary amide linking a pyridine (B92270) ring and a benzothiazine nucleus, is a known COX-2 inhibitor. galaxypub.co

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair and cell death pathways. mdpi.com Its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations. nih.gov Novel semi-synthetic phenoxy acetamide derivatives have been investigated for their potential as PARP-1 inhibitors. nih.gov One study demonstrated that a specific phenoxy acetamide derivative (Compound I) could dock into the binding site of the PARP-1 protein, suggesting a mechanism for its observed cytotoxic effects. nih.gov This derivative was shown to be a potent inducer of apoptosis in HepG2 liver cancer cells, with an IC₅₀ value of 1.43 µM. nih.gov

Dihydroorotate Dehydrogenase (DHODH): Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and anti-inflammatory drugs. nih.govnih.gov Inhibition of DHODH can suppress the growth of rapidly proliferating cells that depend on this pathway for nucleotide synthesis. whiterose.ac.uk While direct inhibitory studies of this compound on DHODH are not available, the general approach of screening compound libraries against this enzyme is a common practice in drug discovery. nih.govresearchgate.net

Cytochrome bc1 Complex: The cytochrome bc1 complex is a critical component of the mitochondrial respiratory chain, and its inhibition can block ATP production, leading to cell death. nih.gov This complex is a major target for fungicides. nih.govnih.gov Docking studies have suggested that a pyridinyl group can form stable interactions with residues in the binding pocket of the cytochrome bc1 complex, potentially enhancing the binding affinity of compounds containing this moiety. nih.gov

Cholinesterases: No direct studies on the inhibition of cholinesterases by this compound were found in the provided search results. However, other phenoxy acetamide derivatives have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov

Receptor Binding Studies

Information regarding direct receptor binding studies for this compound is limited. However, a structurally related compound, N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)-acetamide, has been synthesized as a precursor for [¹¹C]-PBR28, a radioligand used for imaging peripheral benzodiazepine (B76468) receptors (PBRs) via Positron Emission Tomography (PET). nucmedcor.com This suggests that the N-(phenoxypyridinyl)acetamide scaffold may have affinity for PBRs, which are implicated in various physiological and pathological processes.

Modulation of Cellular Signaling Pathways

The effects of phenoxyacetamide derivatives on cellular processes such as apoptosis, proliferation, and migration have been investigated in various cell lines, pointing towards their potential as modulators of key signaling pathways.

Investigation of Apoptosis Induction Mechanisms in Cell Lines

Phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. One study on novel semi-synthetic phenoxy acetamide derivatives, referred to as Compound I and Compound II, demonstrated significant cytotoxic activity against the HepG2 liver cancer cell line. nih.gov Compound I, in particular, was a potent inducer of apoptosis, causing a 24.51-fold increase in total apoptotic cell death in HepG2 cells compared to controls. nih.gov The mechanism of apoptosis induction was found to involve both intrinsic and extrinsic pathways, with the intrinsic pathway being dominant. nih.gov This was supported by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. nih.gov The study also noted that the phenoxy group is a crucial structural element for the selective inhibition of cancer cells. nih.gov Another study on a phenoxyphenol compound, diTFPP, showed that it could induce apoptosis in hepatocellular carcinoma cells when co-treated with C2-ceramide. nih.gov

Studies on Cell Proliferation Inhibition

The anti-proliferative activity of phenoxyacetamide derivatives has been a focus of cancer research. nih.gov A study on novel thiazolidinone derivatives of phenoxy acetamide, specifically N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide, demonstrated anti-proliferative effects against leukemic cell lines. ijpsr.com Another investigation into novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231. mdpi.com The study on novel phenoxy acetamide derivatives Compound I and Compound II also highlighted their anti-proliferative action, with Compound I showing a lower IC₅₀ value against HepG2 cells than the standard drug 5-Fluorouracil. nih.gov

Table 1: Cytotoxic Activity of Phenoxyacetamide Derivatives against HepG2 Cell Line

| Compound | IC₅₀ (µM) |

|---|---|

| Compound I (Phenoxyacetamide derivative) | 1.43 |

| Compound II (Phenoxyacetamide derivative) | 6.52 |

| 5-Fluorouracil (Standard Drug) | 5.32 |

Data from a study on novel semi-synthetic phenoxy acetamide derivatives. nih.gov

Analysis of Cellular Migration and Invasion Pathways

While direct evidence for the effect of this compound on cellular migration and invasion is not available, a study on a related phenoxyacetamide derivative reported its ability to prevent the migration and invasion of metastatic cancer cells by inhibiting metalloproteinase 2 (MMP-2) and MMP-9 activity. nih.gov The inhibition of MMPs is a key mechanism in preventing cancer cell metastasis. nih.gov

Mechanistic Basis for Biological Potency in Cell-Based Assays

The biological potency of the phenoxyacetamide scaffold is attributed to its ability to interact with a variety of biological targets, leading to a range of cellular effects. Research on derivatives of this compound has revealed several key mechanisms through which these compounds exert their activity in cell-based assays. These mechanisms primarily revolve around enzyme inhibition and the modulation of critical signaling pathways.

Phenoxyacetamide derivatives have been identified as inhibitors of several key enzymes implicated in disease. For instance, some derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov In silico studies suggest that the 2-phenoxyacetamide (B1293517) moiety can fit into the enzyme's binding site, forming hydrogen bonds and hydrophobic interactions that disrupt its function. nih.gov

In the context of cancer, phenoxyacetamide derivatives have shown potent anti-proliferative activity in various cancer cell lines. nih.govmdpi.com One of the identified mechanisms is the inhibition of BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. mdpi.com Structure-based virtual screening and subsequent in vitro assays have demonstrated that certain N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives can effectively inhibit BCR-ABL-dependent signaling, leading to decreased cell proliferation. mdpi.com

Furthermore, pyridinyl acetamide derivatives, a closely related class, have been identified as potent and selective inhibitors of Porcupine, a membrane-bound O-acyltransferase essential for Wnt signaling. nih.gov Aberrant Wnt signaling is a hallmark of multiple cancers, and its inhibition by these compounds has been shown to induce robust antitumor efficacy in preclinical models. nih.gov

The cytotoxic effects of some phenoxyacetamide derivatives in cancer cells have also been linked to the induction of apoptosis. Studies on specific derivatives have shown that they can trigger programmed cell death, a key mechanism for eliminating cancerous cells. The exact molecular triggers for apoptosis may vary depending on the specific derivative and the cancer cell type.

The following table summarizes the observed biological activities and mechanistic insights for various phenoxyacetamide derivatives in cell-based assays.

| Derivative Class | Target/Pathway | Cell Lines | Observed Effect | Reference |

| 2-Phenoxyacetamide Derivatives | SARS-CoV-2 Mpro | - (In silico) | Potential inhibition of viral replication | nih.gov |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives | BCR-ABL1 Kinase | K562 | Inhibition of BCR-ABL-dependent signaling, anti-tumor effect | mdpi.com |

| Pyridinyl Acetamide Derivatives | Porcupine (Wnt Signaling) | MMTV-WNT1 xenograft | Inhibition of Wnt secretion, antitumor efficacy | nih.gov |

| Benzoyl-phenoxy-acetamide (BPA) Pyridine Variants | Not specified | Glioblastoma cell lines | High cytotoxicity | nih.gov |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | Not specified | M. tuberculosis H37Rv | Antitubercular activity | mdpi.com |

This table presents data for derivatives of this compound and not the specific compound itself.

Target Identification and Validation Strategies for Phenoxyacetamide Derivatives

The identification and validation of the molecular targets of phenoxyacetamide derivatives are crucial steps in understanding their mechanism of action and for guiding further drug development. A variety of strategies, ranging from computational approaches to experimental techniques, have been employed for this purpose.

A primary strategy for target identification is structure-based virtual screening . This in silico method involves docking a library of compounds, including phenoxyacetamide derivatives, into the three-dimensional structures of known biological targets. mdpi.com This approach led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors. mdpi.com The predicted binding modes and affinities from these screenings provide a strong rationale for subsequent experimental validation.

Following computational predictions, molecular dynamics simulations can be used to further investigate the stability of the ligand-target complex and to refine the understanding of the binding interactions. mdpi.com These simulations provide insights into the dynamic behavior of the compound within the binding pocket of the target protein.

For validation, cellular high-throughput screening is a powerful experimental approach. This involves testing a large number of compounds for their ability to modulate a specific cellular phenotype or pathway. The discovery of pyridinyl acetamide derivatives as Porcupine inhibitors originated from a cellular screen for inhibitors of Wnt secretion and pathway activation. nih.gov

Once a potential target is identified, its role in the observed biological activity is validated through several methods. Direct enzymatic assays are used to confirm that the compound inhibits the activity of the purified target protein. Furthermore, in cell-based assays, the effect of the compound on downstream signaling pathways of the putative target is assessed. For example, the inhibition of BCR-ABL-dependent signaling was confirmed in K562 cells treated with the identified phenoxyacetamide derivatives. mdpi.com

Another important validation strategy is to correlate the potency of a series of derivatives in enzymatic assays with their activity in cell-based proliferation or viability assays. A strong correlation provides evidence that the inhibition of the identified target is responsible for the cellular effect.

Finally, in some cases, the generation of resistant cell lines can be a valuable tool for target validation. By exposing cells to a compound, resistant clones may emerge that harbor mutations in the drug's target. Identifying these mutations can provide definitive evidence of the target and the mechanism of action.

The combination of these computational and experimental strategies provides a robust framework for the identification and validation of the molecular targets of phenoxyacetamide derivatives, paving the way for the rational design of more potent and selective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.